6-[(Methylsulfonyl)methyl]pyridin-3-ol
Description
6-[(Methylsulfonyl)methyl]pyridin-3-ol is a pyridine derivative characterized by a methylsulfonylmethyl substituent at the 6-position and a hydroxyl group at the 3-position. Pyridine derivatives with sulfonyl groups are often explored for pharmaceutical applications due to their metabolic stability and ability to engage in hydrogen bonding .
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
6-(methylsulfonylmethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H9NO3S/c1-12(10,11)5-6-2-3-7(9)4-8-6/h2-4,9H,5H2,1H3 |
InChI Key |
FDNWFFSXSHCUDI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NC=C(C=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s key structural features are compared to analogous pyridine derivatives (Table 1):
Key Observations :
- Electronic Effects : The methylsulfonylmethyl group in the target compound is more electron-withdrawing than the methyl group in 3-hydroxy-6-methylpyridine or the hydroxymethylphenyl group in . This may enhance stability and alter acidity (pKa ~9–10 predicted for similar compounds ).
Physicochemical Properties
Predicted or experimental properties of selected compounds (Table 2):
Insights :
- The higher boiling point of 6-[3-(hydroxymethyl)phenyl]pyridin-3-ol reflects stronger intermolecular hydrogen bonding due to the hydroxymethylphenyl group.
Key Differences :
- The target compound’s synthesis likely parallels , where sulfonyl chlorides react with pyridine derivatives. In contrast, uses oxone for sulfone formation.
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